Megatomoic Acid

Description

Properties

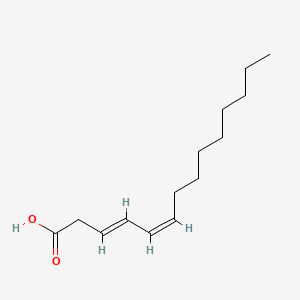

IUPAC Name |

(3E,5Z)-tetradeca-3,5-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUMHTHCEZRHTN-XAZJVICWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317146 | |

| Record name | Megatomoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23400-52-4 | |

| Record name | Megatomoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23400-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megatomoic acid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023400524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megatomoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEGATOMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QVW9MN527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Megatomoic Acid: Structure, Synthesis, and Biological Function

This guide provides a comprehensive technical overview of Megatomoic Acid, the primary sex pheromone of the black carpet beetle, Attagenus megatoma. Intended for researchers, scientists, and professionals in drug development and chemical ecology, this document delves into the molecule's chemical structure, stereoselective synthesis, biosynthesis, biological role, and the methodologies for its study.

Introduction to this compound: A Key Semiochemical

This compound is a naturally occurring long-chain polyunsaturated fatty acid that functions as a potent sex attractant for the male black carpet beetle.[1] Its identification as (3E, 5Z)-tetradeca-3,5-dienoic acid has been pivotal in understanding the chemical communication of this widespread pest.[2] The precise stereochemistry of the conjugated double bonds is crucial for its biological activity, highlighting the specificity of pheromone-receptor interactions in insects. This guide will explore the multifaceted nature of this important semiochemical, from its fundamental chemical properties to its application in pest management strategies.

Chemical Structure and Properties

This compound is a 14-carbon carboxylic acid featuring a conjugated diene system at the 3 and 5 positions.[3] The specific geometry of these double bonds, trans (E) at the 3-position and cis (Z) at the 5-position, is essential for its function as a pheromone.[2]

| Property | Value | Source |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid | [3] |

| Molecular Formula | C₁₄H₂₄O₂ | [3] |

| Molecular Weight | 224.34 g/mol | [3] |

| CAS Number | 23400-52-4 | [4] |

| SMILES | CCCCCCCC/C=C/C=C\CC(=O)O | [5] |

| InChI | InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9+,12-11- | [6] |

| InChIKey | YRUMHTHCEZRHTN-PVHUKWJHSA-N | [6] |

The presence of the carboxylic acid functional group and the conjugated diene system dictates the chemical reactivity and spectroscopic properties of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the conjugated diene system in the range of 5.20-6.40 ppm.[6] The coupling constants between these protons would be indicative of the E and Z configurations. Other expected signals include a triplet for the terminal methyl group around 0.9 ppm, methylene protons adjacent to the double bonds and the carboxyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (around 170-180 ppm) and the four sp² carbons of the diene system (typically in the 120-140 ppm range).[7] The chemical shifts of the aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 224. The fragmentation pattern would be characterized by the loss of water (M-18), the carboxyl group (M-45), and cleavage at positions alpha to the double bonds.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[10][11] A strong C=O stretching absorption for the carboxyl group is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.[10][12] Absorptions corresponding to the C=C stretching of the conjugated diene system will appear in the 1600-1650 cm⁻¹ region.[12]

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge due to the requirement for the specific (3E, 5Z) geometry of the conjugated double bonds. The Wittig reaction is a powerful and commonly employed method for the formation of carbon-carbon double bonds with control over stereochemistry.[5][13][14] The following is a proposed synthetic workflow based on established chemical principles for the synthesis of conjugated dienoic acids.

Proposed Synthetic Workflow

Sources

- 1. Sci-Hub. A convenient stereoselective synthesis of conjugated dienoic esters and amides / Tetrahedron, 1990 [sci-hub.jp]

- 2. Sex attractant of the black carpet beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig_reaction [chemeurope.com]

An In-Depth Technical Guide to Megatomoic Acid: From Discovery to Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megatomoic acid, scientifically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a fascinating and potent signaling molecule. First identified as the primary component of the sex pheromone of the female black carpet beetle, Attagenus megatoma (Fabricius), its discovery was a landmark in the field of chemical ecology[1]. This guide provides a comprehensive technical overview of this compound, from its historical discovery and origin to its biochemical properties, biosynthesis, and the intricate signaling pathways it activates. We will delve into the experimental methodologies that have been pivotal in understanding this molecule, offering insights for researchers and professionals in natural product chemistry, entomology, and drug development.

The Genesis of a Discovery: Unraveling the Scent of Attraction

The journey to identify the potent sex attractant of the black carpet beetle was a meticulous process of extraction, purification, and structural elucidation. In a seminal 1967 study, Silverstein, Rodin, Burkholder, and Gorman successfully isolated and characterized the molecule, which they named this compound after the insect from which it was derived[1].

The initial challenge was to obtain a sufficient quantity of the volatile pheromone for analysis. This was achieved by extracting the volatile compounds from virgin female beetles. The subsequent purification process involved a series of chromatographic techniques, a testament to the careful experimental design required to isolate a single active compound from a complex biological matrix. The researchers employed gas chromatography, ion-exchange chromatography, and thin-layer chromatography to fractionate the extract and isolate the pure, biologically active component[1]. The structure of this novel fatty acid was then determined using a combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry[1].

Chemical and Biological Profile of this compound

This compound is a 14-carbon polyunsaturated fatty acid with two double bonds at positions 3 and 5, with the E and Z configurations, respectively. This specific stereochemistry is crucial for its biological activity.

| Property | Value | Source |

| Systematic Name | (3E,5Z)-tetradeca-3,5-dienoic acid | |

| Common Name | This compound | [1] |

| Molecular Formula | C14H24O2 | |

| Molecular Weight | 224.34 g/mol |

As a sex pheromone, this compound plays a vital role in the reproductive cycle of the black carpet beetle. Released by the female, it serves as a long-range chemical signal that attracts males, guiding them to a potential mate. The high specificity and potency of this pheromone are characteristic of insect chemical communication systems.

While its primary and most well-documented role is as a sex attractant, the broader biological activities of this compound and its analogs are an area of ongoing research. The unique conjugated diene system in its structure suggests potential for other biological interactions.

The Biosynthetic Blueprint: From Precursors to Pheromone

The biosynthesis of this compound in Attagenus megatoma is believed to follow the general pathways of fatty acid synthesis and modification found in insects, although the specific enzymes involved in this species have not been fully elucidated. This process begins with acetyl-CoA and involves a series of elongation and desaturation steps.

The production of a C14 fatty acid with a conjugated diene system likely involves the action of specific fatty acid desaturases and elongases. Desaturases are enzymes that introduce double bonds into the fatty acid chain, while elongases add two-carbon units to lengthen the chain. The precise sequence of these enzymatic reactions and the specific desaturases that create the double bonds at the ∆3 and ∆5 positions with the correct stereochemistry are key to the biosynthesis of the final active pheromone.

Pheromone Perception and Signal Transduction: A Molecular Dialogue

The perception of this compound by the male black carpet beetle is a highly sensitive and specific process that initiates a cascade of events leading to a behavioral response. This process begins with the detection of the pheromone molecules by specialized olfactory receptor neurons (ORNs) located in the antennae of the male beetle[2].

These ORNs express specific olfactory receptors (ORs) that bind to this compound. The binding of the pheromone to its receptor is thought to trigger a conformational change in the receptor, initiating an intracellular signaling cascade. This ultimately leads to the depolarization of the ORN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to the male's upwind flight towards the female.

Experimental Methodologies: A Practical Guide

The study of this compound has relied on a suite of sophisticated analytical and biochemical techniques. This section provides an overview of the key experimental protocols.

Extraction of this compound from Attagenus megatoma

Objective: To extract the volatile and semi-volatile compounds, including this compound, from female black carpet beetles.

Protocol:

-

Insect Rearing and Collection: Rear virgin female Attagenus megatoma beetles to ensure a high concentration of the sex pheromone.

-

Solvent Extraction:

-

Place a known number of female beetles in a clean glass container.

-

Add a high-purity, low-boiling-point organic solvent such as hexane or dichloromethane.

-

Allow the extraction to proceed for a set period (e.g., 24 hours) at room temperature.

-

Carefully decant the solvent, which now contains the crude extract.

-

-

Concentration: Gently evaporate the solvent under a stream of nitrogen to concentrate the extract. Avoid excessive heat to prevent degradation of the target compound.

Purification by Argentation Thin-Layer Chromatography (Ag-TLC)

Objective: To separate fatty acids based on the number and configuration of their double bonds. The silver ions interact with the π-electrons of the double bonds, retarding the movement of unsaturated fatty acids on the TLC plate.

Protocol:

-

Plate Preparation: Prepare a TLC plate coated with silica gel impregnated with silver nitrate (AgNO₃).

-

Sample Application: Apply the concentrated crude extract as a narrow band onto the prepared Ag-TLC plate.

-

Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and diethyl ether).

-

Visualization: Visualize the separated bands using a non-destructive method, such as spraying with a fluorescent dye and viewing under UV light.

-

Elution: Scrape the band corresponding to the mobility of a dienoic fatty acid standard from the plate. Elute the compound from the silica gel using an appropriate solvent.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the purified fraction.

Protocol:

-

Derivatization: Convert the carboxylic acid group of this compound to a more volatile ester, typically a methyl ester (FAME), by reacting with a methylating agent (e.g., BF₃-methanol).

-

GC Separation: Inject the FAME derivative into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The components of the sample are separated based on their volatility and interaction with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios are detected. The fragmentation pattern provides a unique "fingerprint" for the molecule, allowing for its identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Conclusion and Future Directions

The discovery and characterization of this compound represent a significant achievement in the field of chemical ecology. This in-depth guide has provided a technical overview of its origin, chemical nature, biosynthesis, and mode of action. The experimental protocols detailed herein serve as a foundation for researchers seeking to investigate this and other insect pheromones.

Future research in this area holds exciting possibilities. A deeper understanding of the specific enzymes involved in the biosynthesis of this compound could open avenues for the development of novel and highly specific pest control strategies. Furthermore, exploring the potential for other biological activities of this compound and its synthetic analogs may lead to new applications in agriculture and medicine. The continued study of this remarkable molecule will undoubtedly provide further insights into the complex world of chemical communication and its potential for practical applications.

References

-

Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87. [Link]

-

Boeckh, J., Kaissling, K. E., & Schneider, D. (1965). Insect Olfactory Receptors. Cold Spring Harbor Symposia on Quantitative Biology, 30, 263–280. [Link]

Sources

An In-depth Technical Guide to Megatomoic Acid

Introduction

Megatomoic acid, a fascinating long-chain polyunsaturated fatty acid, serves as a pivotal semiochemical in the natural world. First identified as the principal component of the sex pheromone of the female black carpet beetle, Attagenus megatoma (Fabricius), it plays a crucial role in the reproductive behavior of this species.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical ecology. We will delve into its chemical identity, biological function and mechanism of action, and detailed experimental protocols for its synthesis, isolation, and analysis.

Chemical Identity and Properties

The precise chemical structure and properties of this compound are fundamental to understanding its biological activity and for its synthesis and analysis.

IUPAC Name and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3E,5Z)-tetradeca-3,5-dienoic acid .[2] It is also known by several other names and identifiers, as summarized in the table below.

| Identifier Type | Identifier |

| Common Name | This compound, Megatomic Acid |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid |

| CAS Number | 23400-52-4 |

| PubChem CID | 11172137 |

| ChEBI ID | CHEBI:72000 |

| InChIKey | YRUMHTHCEZRHTN-XAZJVICWSA-N |

Chemical Structure

This compound is a C14 fatty acid with two double bonds at positions 3 and 5. The geometry of these double bonds is crucial for its biological activity, with the trans (E) configuration at the 3-position and the cis (Z) configuration at the 5-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem[2] |

| Molecular Weight | 224.34 g/mol | PubChem[2] |

| Appearance | Oily liquid (predicted) | |

| XLogP3 | 5.1 | PubChem[2] |

Biological Activity and Mechanism of Action

The primary known biological role of this compound is as a sex pheromone, a chemical signal that triggers a social response in members of the same species.

Role as a Sex Pheromone in Attagenus megatoma

In the black carpet beetle, the female releases this compound to attract males for mating.[1] This chemical communication is highly specific, and the precise stereochemistry of the molecule is critical for its recognition by the male's sensory organs.

General Mechanism of Pheromone Reception in Insects

While the specific receptors for this compound in A. megatoma have not been fully characterized, the general mechanism of pheromone detection in insects is well-understood. Pheromone molecules are detected by specialized olfactory receptor neurons (ORNs) located in the insect's antennae.[3][4][5][6][7] The binding of the pheromone to a receptor protein on the surface of the ORN initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain. This process ultimately results in a behavioral response, such as directed flight towards the pheromone source.

Fatty Acid Signaling Pathways

As a fatty acid, this compound may also interact with broader fatty acid signaling pathways. In various organisms, fatty acids can act as signaling molecules by binding to specific receptors, such as G protein-coupled receptors (GPCRs), or by modulating the activity of intracellular proteins. These pathways can influence a wide range of cellular processes, including gene expression, metabolism, and cell growth.

Step-by-Step Methodology:

-

Coupling Reaction: A Cadiot-Chodkiewicz coupling between 1-decyne and 4-bromo-3-butyn-1-ol in the presence of a copper(I) salt catalyst to form the tetradeca-3,5-diyn-1-ol intermediate.

-

Purification: The resulting diynol is purified by column chromatography on silica gel.

-

Stereoselective Reduction: The purified diynol is subjected to a two-step stereoselective reduction. First, reduction with lithium aluminum hydride (LiAlH₄) to form the (E)-alkene at the 3-position. This is followed by a Lindlar catalyst-mediated hydrogenation to selectively reduce the 5-alkyne to a (Z)-alkene, yielding (3E,5Z)-tetradeca-3,5-dien-1-ol.

-

Oxidation: The resulting dienol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Final Purification: The final product, this compound, is purified by column chromatography or crystallization.

Isolation from Attagenus megatoma

The isolation of this compound from its natural source involves the extraction and purification of the pheromone from female black carpet beetles.

Step-by-Step Methodology:

-

Insect Rearing: Rear a culture of Attagenus megatoma to obtain a sufficient number of virgin females.

-

Pheromone Collection: Confine the virgin females in a glass container with a gentle stream of purified air passing through. The volatile pheromone is collected by passing the effluent air through a solid-phase adsorbent material such as Porapak Q or Tenax.

-

Solvent Extraction: The collected pheromone is eluted from the adsorbent using a suitable organic solvent, such as hexane or diethyl ether.

-

Fractionation: The crude extract is fractionated using techniques such as column chromatography on silica gel or Florisil, with a gradient of solvents of increasing polarity.

-

Purification: The active fractions, identified by bioassay with male beetles, are further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. [8][9]

-

Derivatization (Methyl Ester): React the sample with a methylating agent such as diazomethane or boron trifluoride in methanol.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is suitable for separation.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of the methyl ester of this compound will show a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of specific groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the double bonds will appear in the olefinic region (δ 5.0-6.5 ppm) with characteristic coupling constants that can be used to determine the E/Z geometry. Protons adjacent to the double bonds and the carboxylic acid group will also have distinct chemical shifts.

-

¹³C NMR: The carbon atoms of the carboxylic acid group will appear downfield (δ ~170-180 ppm), while the sp² hybridized carbons of the double bonds will be in the range of δ 120-140 ppm. The aliphatic carbons will be found upfield.

Conclusion

This compound stands as a significant molecule in the field of chemical ecology, demonstrating the power and specificity of chemical communication in insects. This guide has provided a detailed overview of its chemical nature, biological role, and the experimental methodologies required for its study. A thorough understanding of its synthesis, isolation, and analysis is crucial for further research into its mechanism of action and for the potential development of novel pest management strategies based on pheromone disruption. Further investigation into the specific olfactory receptors and signaling pathways in Attagenus megatoma will undoubtedly provide deeper insights into the intricate world of insect chemoreception.

References

-

Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

-

MDPI. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Chem. Proc., 16(1), 33. [Link]

-

PubMed. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85-7. [Link]

-

ResearchGate. (n.d.). (Z,Z,Z)-Stereoselective synthesis of trienoic acids 13a–g. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000134). Retrieved from [Link]

-

The Journal of Neuroscience. (1998). Odorant Response Properties of Convergent Olfactory Receptor Neurons. 18(18), 7374-7382. [Link]

-

PubChem. (n.d.). (3E,5E)-tetradeca-3,5-dienoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Olfactory receptor neurons – Knowledge and References. Retrieved from [Link]

-

MDPI. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6592. [Link]

-

RWTH Aachen University. (n.d.). Mechanisms of Pheromone Signaling - Chemosensation Laboratory. Retrieved from [Link]

-

ResearchGate. (2024). New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides. Chem. Proc., 16(1), 33. [Link]

-

PubMed Central. (2024). Comparative Transcriptomics Analysis Reveals Rusty Grain Beetle's Aggregation Pheromone Biosynthesis Mechanism in Response to Starvation. International Journal of Molecular Sciences, 25(4), 2397. [Link]

-

eLife. (2023). Olfactory receptor neurons generate multiple response motifs, increasing coding space dimensionality. 12, e79152. [Link]

-

National Institutes of Health. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology, 828, 13-24. [Link]

-

PubMed Central. (2017). Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli. eLife, 6, e27670. [Link]

-

PubMed. (2007). Neural pathways for the processing of alarm pheromone in the ant brain. Journal of Comparative Neurology, 505(4), 424-442. [Link]

-

Springer. (n.d.). GC-MS Determination of Fatty Acids in Arachidonic Acid High-Yield Strain Induced by Low-Energy Ion Implantation. Retrieved from [Link]

-

PubMed. (2013). Pheromone-induced morphogenesis improves osmoadaptation capacity by activating the HOG MAPK pathway. Science Signaling, 6(272), ra26. [Link]

-

National Institutes of Health. (2021). Olfactory receptor neurons are sensitive to stimulus onset asynchrony: implications for odor source discrimination. bioRxiv. [Link]

-

Forest Products Laboratory. (n.d.). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Retrieved from [Link]

Sources

- 1. Sex attractant of the black carpet beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Odorant Response Properties of Convergent Olfactory Receptor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Olfactory receptor neurons generate multiple response motifs, increasing coding space dimensionality | eLife [elifesciences.org]

- 6. Olfactory receptor neurons use gain control and complementary kinetics to encode intermittent odorant stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olfactory receptor neurons are sensitive to stimulus onset asynchrony: implications for odor source discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Scientific Inquiry into "Megatomoic Acid"

A Note to the Scientific Community:

Extensive research and a thorough review of established chemical and scientific databases have revealed that "Megatomoic Acid" is a fictional substance originating from the popular video game franchise, Fallout. As such, it does not possess scientifically verifiable physical or chemical properties, nor are there established experimental protocols for its analysis.

This document serves to clarify the fictional nature of "this compound" and to underscore the importance of distinguishing between scientific reality and fictional concepts in research and development. While the creative world of science fiction can inspire innovation, it is crucial for the scientific community to ground its work in empirical evidence and validated data.

Therefore, a technical guide on the "physical and chemical properties of this compound" cannot be provided. We encourage researchers, scientists, and drug development professionals to consult reputable scientific resources for information on real-world chemical compounds.

An In-Depth Technical Guide to Megatomic Acid (CAS Registry Number: 23400-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megatomic Acid, systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is a polyunsaturated fatty acid with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and established biological functions. Particular emphasis is placed on its role as a potent insect pheromone and the potential for broader applications in chemical ecology and pest management. This document is intended to serve as a technical resource for researchers and professionals in chemistry and the life sciences.

Introduction

Megatomic Acid, registered under CAS number 23400-52-4, is a C14 polyunsaturated fatty acid characterized by a conjugated diene system. Its precise stereochemistry, (3E,5Z), is crucial for its biological function. Initially identified as the primary component of the sex attractant pheromone of the black carpet beetle, Attagenus megatoma, Megatomic Acid has since been a subject of interest for its stereospecific synthesis and potent biological activity at low concentrations. This guide delves into the core technical aspects of Megatomic Acid, providing a foundational understanding for its study and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Megatomic Acid is essential for its synthesis, purification, and formulation.

| Property | Value | Source |

| CAS Registry Number | 23400-52-4 | |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid | |

| Synonyms | Megatomoic Acid, (3E,5Z)-3,5-Tetradecadienoic acid | |

| Molecular Formula | C₁₄H₂₄O₂ | |

| Molecular Weight | 224.34 g/mol | |

| Appearance | Oily liquid (predicted) | |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Synthesis of Megatomic Acid

The stereospecific synthesis of Megatomic Acid is a key area of research, as the biological activity is highly dependent on the correct isomeric form. Several synthetic routes have been developed, with a notable example being the Cadiot-Chodkiewicz cross-coupling reaction.

Stereoselective Synthesis via Cadiot-Chodkiewicz Coupling

This synthetic pathway provides a high degree of stereoselectivity, crucial for obtaining the biologically active (3E,5Z) isomer. The general workflow is outlined below.

The Biosynthesis of Megatomoic Acid: A Technical Guide to Elucidating a Pheromonal Pathway

For: Researchers, scientists, and drug development professionals

Abstract

Megatomoic acid, scientifically known as (3E,5Z)-tetradeca-3,5-dienoic acid, is the primary component of the sex pheromone of the female black carpet beetle, Attagenus megatomae. As a key mediator of reproductive behavior, understanding its biosynthesis is of significant interest for the development of novel and targeted pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the fundamental principles of fatty acid metabolism and insect pheromone production. Furthermore, it outlines a detailed, field-proven experimental framework for the systematic elucidation and validation of this pathway, from gene discovery to functional characterization of the key enzymatic players. This document is intended to serve as a practical roadmap for researchers embarking on the study of this and other conjugated fatty acid pheromones.

Introduction: The Chemical Language of Reproduction

Insects utilize a sophisticated chemical language to navigate their environment and orchestrate complex behaviors, with sex pheromones playing a pivotal role in ensuring reproductive success.[1] These chemical signals are often derived from common metabolic pathways that have been evolutionarily co-opted and modified to produce species-specific compounds.[1] this compound, a C14 polyunsaturated fatty acid with a distinctive conjugated diene system, is a prime example of such a specialized metabolite.[2] Its unique structure, with a trans double bond at the 3rd position and a cis double bond at the 5th position, suggests a tailored enzymatic machinery for its creation. Elucidating the biosynthetic route to this compound not only offers fundamental insights into insect biochemistry and evolution but also presents opportunities for the development of biorational pest control methods that disrupt mating and reduce pest populations.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis (FAS) pathway, followed by a series of specific desaturation and potentially chain-shortening events. This proposed pathway is based on established principles of insect pheromone biosynthesis, particularly in Coleoptera and Lepidoptera.[1][3]

De Novo Fatty Acid Synthesis: Building the Carbon Backbone

The initial steps of this compound biosynthesis are presumed to follow the canonical de novo fatty acid synthesis pathway, which takes place in the cytoplasm of the pheromone gland cells.

-

Precursor Provision: The fundamental building block for fatty acid synthesis is acetyl-CoA.[3] This two-carbon unit is primarily derived from carbohydrate metabolism via the glycolytic pathway.

-

Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC) . This step is crucial for activating the acetyl group for subsequent elongation.

-

Chain Elongation: The iterative elongation of the fatty acid chain is carried out by a multi-enzyme complex known as fatty acid synthase (FAS) .[4] FAS catalyzes a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. With each cycle, the fatty acyl chain is extended by two carbons, utilizing malonyl-CoA as the donor of the two-carbon unit and NADPH as the reducing agent. For the synthesis of a C14 fatty acid like this compound, this cycle would be repeated six times.

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS_complex [label="Fatty Acid Synthase (FAS) Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C14_Saturated_FA [label="Myristoyl-CoA\n(Saturated C14 Fatty Acyl-CoA)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges AcetylCoA -> MalonylCoA [label="Acetyl-CoA Carboxylase (ACC)"]; MalonylCoA -> FAS_complex; FAS_complex -> C14_Saturated_FA [label="6 cycles of elongation"]; } Caption: Initiation of the this compound pathway via de novo fatty acid synthesis.

Desaturation: The Genesis of Double Bonds

The formation of the characteristic (3E,5Z) conjugated diene system of this compound is the most critical and specialized part of the pathway. This is accomplished by a class of enzymes known as fatty acid desaturases .[5] These enzymes introduce double bonds at specific positions and with specific stereochemistry (cis or trans) into the fatty acyl chain.[5] We propose a two-step desaturation process:

-

Initial Desaturation: A desaturase enzyme introduces the first double bond into the saturated C14 precursor, myristoyl-CoA. The position and geometry of this initial double bond are key determinants for the subsequent step.

-

Conjugated Diene Formation: A second, specialized desaturase acts on the mono-unsaturated C14 fatty acid to introduce the second double bond, creating the conjugated system. The specific nature of this desaturase is what likely confers the unique (3E,5Z) configuration.

It is also plausible that a single, bifunctional desaturase could catalyze both reactions.

// Nodes MyristoylCoA [label="Myristoyl-CoA\n(C14:0)", fillcolor="#FBBC05", fontcolor="#202124"]; Monoene_intermediate [label="Monounsaturated C14\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; MegatomoicAcid [label="this compound\n((3E,5Z)-C14:2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MyristoylCoA -> Monoene_intermediate [label="Desaturase 1"]; Monoene_intermediate -> MegatomoicAcid [label="Desaturase 2\n(Conjugase)"]; } Caption: Proposed desaturation steps in the biosynthesis of this compound.

An Alternative Hypothesis: Chain Shortening

An alternative or complementary mechanism could involve the synthesis of a longer-chain fatty acid (e.g., C16 or C18) followed by a process of chain shortening through limited rounds of β-oxidation to yield the C14 backbone of this compound. This has been observed in the biosynthesis of other insect pheromones.

Experimental Elucidation of the this compound Biosynthetic Pathway: A Technical Workflow

The validation of the proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for identifying and characterizing the key genes and enzymes involved.

Transcriptome Analysis of the Pheromone Gland

Objective: To identify candidate genes for fatty acid synthase, acetyl-CoA carboxylase, and, most importantly, the specific desaturases involved in this compound biosynthesis.

Protocol:

-

Insect Rearing and Tissue Dissection:

-

Rear Attagenus megatomae under controlled conditions to ensure a consistent supply of insects.

-

Dissect the pheromone glands from virgin, calling-age female beetles. For comparison, collect other tissues such as fat body, muscle, and antennae.[6]

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from the dissected tissues using a standard Trizol-based method or a commercial kit.

-

Perform high-throughput RNA sequencing (RNA-Seq) on the extracted RNA to generate a comprehensive transcriptome for each tissue type.[7]

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in the pheromone gland compared to other tissues.

-

Annotate the differentially expressed genes by sequence homology searches (e.g., BLAST) against known fatty acid synthesis and desaturase genes from other insects.[8]

-

| Gene Candidate | Expected Expression Profile | Justification |

| Fatty Acid Synthase (FAS) | Highly expressed in pheromone gland and fat body | Essential for the synthesis of the fatty acid backbone.[9] |

| Acetyl-CoA Carboxylase (ACC) | Highly expressed in pheromone gland and fat body | Catalyzes the committed step in fatty acid synthesis. |

| Novel Desaturases | Highly and specifically expressed in the pheromone gland | Key enzymes for the formation of the unique conjugated diene system. |

Functional Characterization of Candidate Desaturases

Objective: To determine the enzymatic activity and substrate specificity of the candidate desaturases identified through transcriptome analysis.

Protocol: Heterologous Expression in Yeast

-

Gene Cloning and Vector Construction:

-

Clone the full-length coding sequences of the candidate desaturase genes into a yeast expression vector (e.g., pYES2).[10]

-

-

Yeast Transformation and Expression:

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression constructs.

-

Induce gene expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).[11]

-

-

Substrate Feeding and Lipid Analysis:

-

Supplement the yeast culture with potential fatty acid precursors, such as myristic acid (C14:0) or other monounsaturated C14 fatty acids.

-

After a period of incubation, harvest the yeast cells and extract the total fatty acids.

-

Analyze the fatty acid profile by gas chromatography-mass spectrometry (GC-MS) to detect the production of novel unsaturated fatty acids, including this compound.[12]

-

// Nodes PheromoneGland [label="Pheromone Gland Dissection", fillcolor="#F1F3F4", fontcolor="#202124"]; RNASeq [label="RNA-Seq & Transcriptome Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CandidateGenes [label="Candidate Desaturase Genes", fillcolor="#FBBC05", fontcolor="#202124"]; YeastExpression [label="Heterologous Expression in Yeast", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS_Analysis [label="GC-MS Analysis of Fatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalValidation [label="Functional Validation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PheromoneGland -> RNASeq; RNASeq -> CandidateGenes; CandidateGenes -> YeastExpression; YeastExpression -> GCMS_Analysis; GCMS_Analysis -> FunctionalValidation; } Caption: Workflow for the identification and functional validation of desaturase genes.

In Vivo Validation using RNA Interference (RNAi)

Objective: To confirm the in vivo role of the candidate genes in this compound biosynthesis.

Protocol:

-

dsRNA Synthesis:

-

Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate genes (e.g., desaturases, FAS).

-

-

dsRNA Delivery:

-

Pheromone Analysis:

-

After the adult beetles emerge, extract and analyze the pheromone blend from the dsRNA-treated females using GC-MS.

-

A significant reduction or absence of this compound in the pheromone blend of insects treated with a specific dsRNA would confirm the involvement of that gene in its biosynthesis.[14]

-

Stable Isotope Labeling to Trace Precursors

Objective: To definitively trace the metabolic precursors of this compound.

Protocol:

-

Labeled Precursor Administration:

-

Incorporate stable isotope-labeled precursors, such as 13C-labeled acetate or fatty acids, into the diet of Attagenus megatomae larvae.[15]

-

-

Pheromone Extraction and Analysis:

-

Extract the pheromone from the resulting adult females.

-

Analyze the pheromone extract using GC-MS. The incorporation of the 13C label into the this compound molecule will confirm its de novo synthesis from the administered precursor.[16]

-

Concluding Remarks and Future Directions

The elucidation of the this compound biosynthetic pathway in Attagenus megatomae is a scientifically compelling endeavor with significant practical implications. The proposed pathway, initiating from standard fatty acid synthesis and culminating in specialized desaturation steps, provides a strong hypothetical framework. The experimental workflows detailed in this guide offer a systematic and robust approach to dissecting this pathway at the molecular level.

Future research should focus on the biochemical characterization of the identified enzymes, including their substrate specificities, kinetic parameters, and three-dimensional structures. Understanding the regulatory mechanisms that control the expression of these genes, such as the influence of juvenile hormone, will also be crucial.[1] Ultimately, this knowledge can be leveraged for the development of highly specific and environmentally benign pest control strategies, such as the use of RNAi to disrupt pheromone production or the design of inhibitors for the key biosynthetic enzymes.

References

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Recent Research Developments in Entomology, 2, 1-24. [Link]

-

Ju, L., et al. (2022). Fatty acid synthases and desaturases are essential for the biosynthesis of α-linolenic acid and metamorphosis in a major mulberry pest, Glyphodes pyloalis walker (Lepidoptera: Pyralidae). Frontiers in Physiology, 13, 941589. [Link]

-

Zhang, D., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. [Link]

-

Los, D. A., & Murata, N. (1998). Structure and expression of fatty acid desaturases. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1394(1), 3-15. [Link]

-

Vogel, H., et al. (2010). Transcriptome analysis of the sex pheromone gland of the noctuid moth Heliothis virescens. BMC Genomics, 11, 28. [Link]

-

Ding, B. J., et al. (2016). Heterologous expression of candidate desaturases genes fromS.... Insect Biochemistry and Molecular Biology, 75, 93-101. [Link]

-

Mori, K., et al. (2017). GC/MS analysis of fatty acyl pheromone precursors from pheromone glands of Antispila oinophylla and Holocacista rivillei in the form of methyl esters. Journal of Chemical Ecology, 43(1), 53-61. [Link]

-

Christiaens, O., et al. (2020). RNA Interference in Insects: From a Natural Mechanism of Gene Expression Regulation to a Biotechnological Crop Protection Promise. Insects, 11(10), 668. [Link]

-

Foster, S. P. (2023). Stable isotope methods for insect physiology. LE STUDIUM Multidisciplinary Journal, (7). [Link]

-

IAEA. (2017). Manual for the Use of Stable Isotopes in Entomology. IAEA TECDOC Series, (1829). [Link]

-

National Center for Biotechnology Information. Gene: Fasn fatty acid synthase [Mus musculus (house mouse)]. [Link]

-

Groot, A. T., et al. (2010). (PDF) Transcriptome analysis of the sex pheromone gland of the noctuid moth Heliothis virescens. BMC Genomics, 11, 28. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25245804, (3E,5Z)-tetradecadienoate. [Link]

-

Liu, X., et al. (2019). The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens. International Journal of Molecular Sciences, 20(6), 1391. [Link]

-

Yew, J. Y., et al. (2017). In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry. Scientific Reports, 7(1), 1-10. [Link]

-

Zhang, S., et al. (2017). Homologous and Heterologous Expression of Delta(12)-Desaturase in Mucor circinelloides Enhanced the Production of Linolenic Acid. Molecules, 22(10), 1642. [Link]

-

Wang, F., et al. (2011). Co-expression of heterologous desaturase genes in Yarrowia lipolytica. Journal of Biotechnology, 151(1), 1-8. [Link]

-

Yang, F., et al. (2021). Transcriptome analysis and identification of sex pheromone biosynthesis and transport related genes in Atrijuglans hetaohei (Lepidoptera: Gelechioidea). Insect Science, 28(6), 1731-1744. [Link]

-

Hernandez, E. A., et al. (2022). Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance. Nutrients, 14(15), 3069. [Link]

-

Korb, J., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. Molecular Biology and Evolution, 32(10), 2633-2644. [Link]

-

Li, Y., et al. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9119. [Link]

-

Hagström, Å. K., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 759975. [Link]

-

Tupec, M., et al. (2019). Fatty acid profile of Spodoptera exigua female pheromone glands. Insects, 10(11), 389. [Link]

-

Knorr, E., et al. (2018). RNA Interference-Based Forest Protection Products (FPPs) Against Wood-Boring Coleopterans: Hope or Hype?. Frontiers in Plant Science, 9, 179. [Link]

-

Hastings, N., et al. (2001). A vertebrate fatty acid desaturase with Δ5 and Δ6 activities. Proceedings of the National Academy of Sciences, 98(25), 14304-14309. [Link]

-

Koutsioulis, D., et al. (2007). Isotope Labeling in Insect Cells. In Methods in Molecular Biology, vol 388 (pp. 255-269). Humana Press. [Link]

-

Jurenka, R. A. (2017). Fatty Acid Origin of Insect Pheromones. In Reference Module in Life Sciences. Elsevier. [Link]

-

Gonzalez, F., et al. (2016). Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. Frontiers in Ecology and Evolution, 4, 24. [Link]

-

Yew, J. Y., et al. (2022). In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. [Link]

-

Nardelli, M., et al. (2021). Highly Variable Dietary RNAi Sensitivity Among Coleoptera. Frontiers in Plant Science, 12, 784781. [Link]

-

Liu, X., et al. (2019). The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens. International Journal of Molecular Sciences, 20(6), 1391. [Link]

-

Hood-Nowotny, R., & Knols, B. G. (2015). Towards Incorporating Insect Isotope Analysis Using Cavity Ring-Down Spectroscopy into Area-Wide Insect Pest Management Programs. Journal of Insect Science, 15(1), 127. [Link]

-

Jiang, X., et al. (2022). Antennal transcriptome analysis of chemosensory genes in the cowpea beetle, Callosobruchus maculatus (F.) (Coleoptera: Chrysomelidae: Bruchinae). PLoS One, 17(1), e0262816. [Link]

-

Hastings, N., et al. (2001). A vertebrate fatty acid desaturase with A5 and A6 activities. STORRE. [Link]

-

Ding, B. J., et al. (2016). Heterologous expression of fatty acyl desaturase candidates from Chilo.... Insect Biochemistry and Molecular Biology, 75, 93-101. [Link]

-

Jing, X., et al. (2024). RNA Interference-Mediated Suppression of Ecdysone Signaling Inhibits Choriogenesis in two Coleoptera species. Preprints.org. [Link]

-

Jurenka, R. A. (2024). Fatty Acid Origin of Insect Pheromones. In Encyclopedia of Insects (pp. 403-406). Academic Press. [Link]

-

Li, Y., et al. (2025). Comprehensive Characterization of the FATs Gene Family in Maize: Phylogeny, Expression Patterns, and Regulatory Networks. International Journal of Molecular Sciences, 26(17), 13689. [Link]

-

Liu, G., et al. (2021). Transcriptome Analysis for Identification of Genes Related to Growth and Development, Digestion and Detoxification, Olfaction in the Litchi Stink Bug Tessaratoma papillosa. Frontiers in Physiology, 12, 693995. [Link]

-

Zhu, L., et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. PLoS One, 12(2), e0172258. [Link]

-

Liu, X., et al. (2019). The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens. International Journal of Molecular Sciences, 20(6), 1391. [Link]

Sources

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3E,5Z)-tetradecadienoate | C14H23O2- | CID 25245804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome analysis of the sex pheromone gland of the noctuid moth Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome analysis and identification of sex pheromone biosynthesis and transport related genes in Atrijuglans hetaohei (Lepidoptera: Gelechioidea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Co-expression of heterologous desaturase genes in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Homologous and Heterologous Expression of Delta(12)-Desaturase in Mucor circinelloides Enhanced the Production of Linolenic Acid [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | RNA Interference-Based Forest Protection Products (FPPs) Against Wood-Boring Coleopterans: Hope or Hype? [frontiersin.org]

- 15. Stable isotope methods for insect physiology | LE STUDIUM [lestudium-ias.com]

- 16. www-pub.iaea.org [www-pub.iaea.org]

An In-depth Technical Guide to the Natural Sources and Isolation of Megatomoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Megatomoic acid, a significant semiochemical, from its natural origins to detailed methodologies for its isolation and characterization. We will delve into the foundational research that first identified this molecule, explore its biosynthesis, and present both classic and contemporary protocols for its extraction and analysis.

Introduction to this compound: A Key Semiochemical

This compound, systematically named (3E,5Z)-tetradeca-3,5-dienoic acid, is a fatty acid-derived molecule that functions as a potent sex pheromone.[1] It plays a crucial role in the chemical communication and reproductive behavior of specific insect species. As a semiochemical, it is a subject of intense interest for its potential applications in integrated pest management strategies, offering a targeted and environmentally benign alternative to conventional insecticides. Understanding its natural sources and the methods for its isolation is fundamental to harnessing its potential.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the female black carpet beetle, Attagenus megatoma (also referred to as Attagenus unicolor). This cosmopolitan pest is notorious for causing significant damage to a wide range of stored products, textiles, and museum collections.[1] The female beetles release this compound as the principal component of their sex pheromone to attract males for mating.

The pheromone is produced in specialized glands and released in minute quantities, necessitating highly sensitive techniques for its collection and analysis from the insects.

Biosynthesis of this compound: A Modified Fatty Acid Pathway

While the specific enzymatic steps for the biosynthesis of this compound in Attagenus megatoma have not been fully elucidated, it is widely accepted that it, like most Type I insect pheromones, is derived from fatty acid metabolism.[2][3] The pathway likely begins with de novo fatty acid synthesis, followed by a series of modifications including chain shortening, desaturation, and isomerization to produce the characteristic conjugated dienoic acid structure.

A plausible biosynthetic pathway for this compound is proposed as follows:

-

De Novo Fatty Acid Synthesis: The process starts with acetyl-CoA and malonyl-CoA as building blocks to synthesize a saturated fatty acid precursor, likely palmitic acid (C16:0) or stearic acid (C18:0), through the action of fatty acid synthase (FAS).

-

Desaturation: A specific fatty acyl-CoA desaturase introduces double bonds into the fatty acid chain. To achieve the 3,5-conjugated system, a bifunctional or a series of desaturases and isomerases are likely involved. For instance, a Δ11-desaturase could act on a precursor, followed by another desaturation and bond migration to form the conjugated system, a mechanism observed in the biosynthesis of other conjugated dienoic fatty acids in insects.

-

Chain Shortening (if necessary): If the initial precursor is longer than 14 carbons, a controlled round of β-oxidation would shorten the chain to the required C14 length.

-

Final Modification: The terminal carboxyl group of the fatty acid is the final functional group of this compound.

Caption: Plausible biosynthetic pathway of this compound.

Isolation and Characterization of this compound

The isolation of this compound is a challenging process due to its presence in trace amounts in the source organism. The methodologies employed have evolved from classic extraction and chromatographic techniques to more sensitive and sophisticated modern approaches.

Foundational Isolation Protocol (Silverstein et al., 1967)

Step 1: Pheromone Collection

-

Rationale: To obtain a sufficient quantity of the pheromone for analysis, a large number of virgin female black carpet beetles were used. The pheromone was likely collected by either solvent extraction of the insects or by passing air over them and trapping the volatile compounds.

Step 2: Solvent Extraction

-

Protocol:

-

Large numbers of virgin female beetles were macerated in an organic solvent, likely a non-polar solvent such as hexane or diethyl ether, to extract the lipids and other organic compounds, including the pheromone.

-

The resulting mixture was filtered to remove solid insect debris.

-

The solvent was carefully evaporated under reduced pressure to yield a crude extract.

-

Step 3: Chromatographic Purification

-

Rationale: The crude extract contained a complex mixture of compounds. A multi-step chromatographic approach was necessary to isolate the active pheromone component.

-

Protocol:

-

Ion-Exchange Chromatography: The crude extract was first subjected to ion-exchange chromatography to separate acidic compounds, like this compound, from neutral and basic components.

-

Thin-Layer Chromatography (TLC): The acidic fraction was further purified by TLC to separate compounds based on their polarity. Different solvent systems would have been tested to achieve optimal separation.

-

Gas Chromatography (GC): The fraction showing biological activity (as determined by bioassays with male beetles) was then analyzed by preparative GC to obtain a pure sample of the pheromone.

-

Step 4: Structure Elucidation

-

Rationale: Once a pure sample was obtained, its chemical structure was determined using spectroscopic methods.

-

Techniques Used:

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid and double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of protons in the molecule, which is crucial for establishing the connectivity and stereochemistry of the double bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing further confirmation of the structure.

-

Modern Isolation and Characterization Techniques

Contemporary approaches to pheromone isolation offer significantly higher sensitivity, require fewer insects, and provide more detailed structural information.

Step 1: Pheromone Collection using Solid-Phase Microextraction (SPME)

-

Rationale: SPME is a solvent-less, highly sensitive technique for collecting volatile and semi-volatile compounds. It is ideal for sampling pheromones from live, behaving insects, providing a more accurate representation of the naturally released blend.

-

Protocol:

-

A virgin female black carpet beetle is placed in a sealed glass vial.

-

An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the insect for a defined period (e.g., 1-24 hours) to adsorb the released volatiles.

-

The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for analysis.

-

Caption: Modern workflow for this compound isolation.

Step 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like pheromones.

-

Protocol:

-

The collected pheromone sample (from SPME or a solvent extract) is injected into the GC.

-

The compounds are separated based on their boiling points and interactions with the GC column's stationary phase.

-

As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

-

For fatty acids, a derivatization step to form more volatile fatty acid methyl esters (FAMEs) is often performed prior to GC-MS analysis to improve chromatographic performance.

-

Step 3: Structure Confirmation and Stereochemistry Determination

-

Rationale: While GC-MS can identify the compound, further analysis is often needed to confirm the exact stereochemistry of the double bonds.

-

Techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to definitively determine the structure and stereochemistry.

-

Synthesis and Bioassay: The final confirmation involves synthesizing the proposed structure and testing its biological activity against male black carpet beetles.

-

Data Presentation

| Parameter | Foundational Method (ca. 1967) | Modern Method |

| Sample Source | Large colonies of virgin female Attagenus megatoma | Single or small groups of virgin female Attagenus megatoma |

| Collection Technique | Whole-body solvent extraction or air trapping | Solid-Phase Microextraction (SPME) |

| Primary Separation | Ion-Exchange Chromatography, TLC | Gas Chromatography (GC) |

| Identification | IR, NMR, MS | Mass Spectrometry (MS) |

| Sensitivity | Milligram to microgram quantities | Nanogram to picogram quantities |

| Solvent Usage | High | Minimal to none |

Conclusion

The journey from the initial discovery of this compound to the development of modern, highly sensitive analytical techniques showcases the significant advancements in the field of chemical ecology. A thorough understanding of the natural sources and the evolution of isolation methodologies for this potent pheromone is essential for researchers and professionals aiming to develop innovative and sustainable pest management solutions. The continued exploration of its biosynthesis may also open new avenues for its biotechnological production, further enhancing its applicability in agriculture and beyond.

References

- Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.

- Ando, T., Inomata, S. I., & Yamamoto, M. (2004). Lepidopteran sex pheromones. Topics in Current Chemistry, 239, 51-96.

- Jurenka, R. A. (2004). Insect pheromone biosynthesis. Topics in Current Chemistry, 239, 97-132.

- Millar, J. G. (2000). Polyene hydrocarbons and epoxides: a second major class of lepidopteran sex attractant pheromones. Annual Review of Entomology, 45(1), 575-604.

- Tumlinson, J. H., & Teal, P. E. (1982). The chemistry of insect pheromones. In Chemicals Controlling Insect Behavior (pp. 1-25). Academic Press.

- Blomquist, G. J., Jurenka, R. A., Schal, C., & Tittiger, C. (2010). Biochemistry and molecular biology of pheromone production. In Insect pheromones: biochemistry and molecular biology (pp. 39-112). Academic Press.

Sources

An In-depth Technical Guide to Megatomoic Acid: From Molecular Structure to Biological Function

For Researchers, Scientists, and Drug Development Professionals

Foreword

Megatomoic acid, a fascinating long-chain polyunsaturated fatty acid, stands as a testament to the intricate chemical communication systems evolved in the natural world. Initially identified as the principal component of the sex attractant of the black carpet beetle, Attagenus megatoma, its unique structure and potent biological activity have garnered interest beyond the realm of chemical ecology. This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis, isolation, and the current understanding of its biological role. This document is intended to serve as a valuable resource for researchers in natural products chemistry, chemical synthesis, and drug development, offering insights into the causality behind experimental choices and providing a foundation for future investigations.

Core Molecular and Physical Properties

This compound is systematically known as (3E,5Z)-tetradeca-3,5-dienoic acid.[1] Its identity as a C14 fatty acid with two conjugated double bonds is central to its chemical reactivity and biological function.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem |

| Molecular Weight | 224.34 g/mol | PubChem |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid | PubChem |

| CAS Number | 23400-52-4 | PubChem |

| Appearance | (Not specified in available data) | - |

| Solubility | (Expected to be soluble in organic solvents) | - |

Synthesis and Spectroscopic Characterization

The precise stereochemistry of the conjugated double bonds in this compound is crucial for its biological activity. Several synthetic routes have been developed to achieve the desired (3E, 5Z) configuration with high stereoselectivity.

Stereoselective Synthesis of this compound

A notable synthesis of (3E,5Z)-3,5-tetradecadienoic acid was developed with a high degree of stereoselectivity. A key step in this synthesis involves the stereoselective rearrangement of ethyl 3,4-tridecadienoate to ethyl (2E,4Z)-2,4-tridecadienoate using alumina, followed by the extension of the carbon chain.

Another synthetic approach focuses on the formation of a trans-2-tetradecen-5-ynoic acid intermediate through the reaction of 4-bromo-2-butenoic acid with 1-decynylmagnesium bromide. This enynoic acid then undergoes alkali-induced isomerization to yield a mixture of acids from which the cis-3- and trans-3-tetradecen-5-ynoic acid precursors can be separated. Subsequent reduction of the triple bond to a cis-double bond is a critical step. While reduction with dicyclohexylborane has been used, a more effective method for this transformation is hydrogenation over Lindlar's catalyst, which is known to selectively produce cis-alkenes from alkynes.[1]

Experimental Protocol: Stereoselective Reduction of an Alkyne Precursor (Illustrative)

This is a generalized protocol based on common laboratory practices for similar transformations and should be adapted and optimized for the specific substrate.

-

Catalyst Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in a suitable solvent such as hexane or ethyl acetate.

-

Hydrogenation Setup: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

-

Substrate Addition: Dissolve the alkyne precursor (e.g., methyl cis-3-tetradecen-5-ynoate) in the same solvent and add it to the catalyst suspension.

-

Reaction Execution: Purge the flask with hydrogen and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction to the alkane.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting dienoate by column chromatography on silica gel.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, which can be achieved under basic conditions (e.g., using potassium hydroxide in methanol/water) followed by acidification.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the conjugated diene system, typically in the range of 5.5-7.5 ppm. The coupling constants between these protons would be indicative of the E and Z stereochemistry. Other key signals would include a triplet for the terminal methyl group, multiplets for the methylene groups of the alkyl chain, and a signal for the methylene group alpha to the carboxylic acid.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a signal for the carboxylic acid carbon at around 170-180 ppm. The sp² hybridized carbons of the conjugated diene system would appear in the 120-140 ppm region. The remaining signals would correspond to the sp³ hybridized carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid at approximately 1700 cm⁻¹, a broad absorption for the hydroxyl group (O-H) of the carboxylic acid between 2500 and 3300 cm⁻¹, and characteristic absorptions for C=C stretching of the conjugated diene.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (224.34 g/mol ).

Natural Occurrence, Isolation, and Biological Activity

Natural Source and Isolation

This compound was first isolated from the virgin females of the black carpet beetle, Attagenus megatoma.[2] The isolation process from its natural source is a meticulous procedure involving several chromatographic steps to separate it from other lipids and compounds present in the insect extract.

Workflow for the Isolation of this compound from Attagenus megatoma

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as a sex pheromone for the black carpet beetle, Attagenus megatoma.[2] Pheromones are chemical signals that trigger a natural response in another member of the same species. In this case, this compound released by the female beetle attracts males for mating.

The mechanism of pheromone reception in insects is a complex process that begins with the detection of the pheromone molecules by specialized olfactory receptor neurons located in the antennae of the male beetle. These neurons are highly tuned to the specific chemical structure of this compound. While the specific pheromone binding proteins and receptors in Attagenus megatoma have not been extensively characterized, the general mechanism is understood to involve the binding of the pheromone to a pheromone-binding protein (PBP) in the sensillar lymph of the antenna. This PBP-pheromone complex then interacts with a specific odorant receptor (OR) on the surface of the olfactory neuron, leading to the opening of ion channels and the generation of an electrical signal. This signal is then transmitted to the brain, resulting in a behavioral response, which in this case is the attraction of the male to the female.

To date, there is limited information in the scientific literature regarding other biological activities of this compound beyond its role as an insect attractant.

Conclusion and Future Directions

This compound serves as a classic example of a structurally specific semiochemical that governs insect behavior. While its fundamental properties and role as a sex pheromone are established, there remain several avenues for future research. A detailed investigation into its biosynthetic pathway in Attagenus megatoma could reveal novel enzymatic processes. Furthermore, a comprehensive evaluation of its biological activities in other systems could uncover new pharmacological or agrochemical applications. The development of more efficient and scalable synthetic routes will also be crucial for enabling such investigations. This guide provides a solid foundation for researchers to delve into the chemistry and biology of this intriguing natural product.

References

- Tsuboi, S., Masuda, T., & Takeda, A. (1983). A stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid (this compound), the sex attractant of the black carpet beetle. The Journal of Organic Chemistry, 48(25), 4951–4954.

- Silverstein, R. M., Rodin, J. O., Burkholder, W. E., & Gorman, J. E. (1967). Sex Attractant of the Black Carpet Beetle. Science, 157(3784), 85–87.

Sources

A Technical Guide to Investigating the Potential Biological Activities of Megatomoic Acid

Abstract